Fabomotizole dihydrochloride is classified as a selective anxiolytic agent. Its chemical structure is based on a benzimidazole core, and it interacts primarily with sigma-1 receptors, which are implicated in various neuroprotective and anxiolytic pathways. The molecular formula for fabomotizole dihydrochloride is , with a molecular weight of approximately 380.33 g/mol .
The synthesis of fabomotizole dihydrochloride involves several key steps:
The synthesis process has been optimized for industrial scale production, focusing on yield and purity .
Fabomotizole dihydrochloride features a complex molecular structure characterized by a benzimidazole ring system. The structural formula can be represented using SMILES notation as Cl.Cl.CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3
.
The three-dimensional conformation of fabomotizole allows for optimal interaction with sigma-1 receptors, which is critical for its therapeutic effects .
Fabomotizole dihydrochloride participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action of fabomotizole is multifaceted:
Clinical studies have demonstrated that fabomotizole does not produce sedation or muscle relaxation, making it suitable for patients requiring anxiolytic treatment without the side effects associated with benzodiazepines .
Fabomotizole dihydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 380.33 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
pH | Not specified |
These properties contribute to its formulation as an oral medication .
Fabomotizole dihydrochloride has several significant applications in clinical practice:
Despite its efficacy, fabomotizole has seen limited use outside Russia and has not been evaluated by regulatory bodies such as the United States Food and Drug Administration .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: